molecular formula C20H21N7O3 B2641868 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040651-79-3

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2641868
CAS No.: 1040651-79-3
M. Wt: 407.434
InChI Key: GVCHXXNIKFLQMP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a phenyl-tetrazole group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the phenyl-tetrazole group: This involves the reaction of phenylhydrazine with sodium azide under acidic conditions.

    Coupling of the benzo[d][1,3]dioxole and phenyl-tetrazole groups: This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Final coupling to form the target compound: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-N’-phenylurea: Shares the benzo[d][1,3]dioxole moiety but differs in the functional groups attached.

    4-(benzo[d][1,3]dioxol-5-yl)-1-phenylpiperazine: Similar piperazine structure but lacks the tetrazole group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole, phenyl-tetrazole, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(21-15-6-7-17-18(12-15)30-14-29-17)26-10-8-25(9-11-26)13-19-22-23-24-27(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCHXXNIKFLQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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